molecular formula C17H29N3O6 B14092831 2-[[1-[2-[2-(Hydroxyamino)-2-oxoethyl]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid

2-[[1-[2-[2-(Hydroxyamino)-2-oxoethyl]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid

Cat. No.: B14092831
M. Wt: 371.4 g/mol
InChI Key: QBLFFOHVDMBOPS-UHFFFAOYSA-N
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Description

2-[[1-[2-[2-(Hydroxyamino)-2-oxoethyl]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid is a complex organic compound with a significant role in various scientific fields. This compound is characterized by its intricate structure, which includes a pyrrolidine ring and multiple functional groups, making it a subject of interest in organic chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[1-[2-[2-(Hydroxyamino)-2-oxoethyl]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the hydroxyamino and oxoethyl groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[[1-[2-[2-(Hydroxyamino)-2-oxoethyl]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different derivatives.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[[1-[2-[2-(Hydroxyamino)-2-oxoethyl]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[1-[2-[2-(Hydroxyamino)-2-oxoethyl]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Selank: A nootropic and anxiolytic peptide with a similar structure and therapeutic potential.

    Pyrrolidine Derivatives: Various compounds containing the pyrrolidine ring, used in drug discovery and development.

Uniqueness

2-[[1-[2-[2-(Hydroxyamino)-2-oxoethyl]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid is unique due to its specific combination of functional groups and structural complexity. This uniqueness contributes to its diverse applications and potential in scientific research.

Properties

Molecular Formula

C17H29N3O6

Molecular Weight

371.4 g/mol

IUPAC Name

2-[[1-[2-[2-(hydroxyamino)-2-oxoethyl]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C17H29N3O6/c1-4-6-11(9-13(21)19-26)16(23)20-8-5-7-12(20)15(22)18-14(10(2)3)17(24)25/h10-12,14,26H,4-9H2,1-3H3,(H,18,22)(H,19,21)(H,24,25)

InChI Key

QBLFFOHVDMBOPS-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC(=O)NO)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)O

Origin of Product

United States

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